1-(2-chloroethyl)-1H-pyrazole
CAS No.: 96450-53-2
Cat. No.: VC1979115
Molecular Formula: C5H7ClN2
Molecular Weight: 130.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96450-53-2 |
---|---|
Molecular Formula | C5H7ClN2 |
Molecular Weight | 130.57 g/mol |
IUPAC Name | 1-(2-chloroethyl)pyrazole |
Standard InChI | InChI=1S/C5H7ClN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |
Standard InChI Key | HUZHIOQELFFZBM-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1)CCCl |
Canonical SMILES | C1=CN(N=C1)CCCl |
Introduction
Physical and Chemical Properties
1-(2-Chloroethyl)-1H-pyrazole (CAS 96450-53-2) is characterized by specific physical and chemical properties that make it valuable for various applications. Its structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, substituted at the N1 position with a 2-chloroethyl group.
Structural Characteristics
The compound has the following structural identifiers:
Property | Value |
---|---|
Molecular Formula | C5H7ClN2 |
Molecular Weight | 130.57 g/mol |
IUPAC Name | 1-(2-chloroethyl)pyrazole |
CAS Number | 96450-53-2 |
PubChem CID | 642214 |
InChIKey | HUZHIOQELFFZBM-UHFFFAOYSA-N |
Canonical SMILES | C1=CN(N=C1)CCCl |
XLogP3 | 0.1 |
The molecular structure features a pyrazole ring with positions numbered according to standard heterocyclic nomenclature. The 2-chloroethyl substituent is attached to the N1 position, creating a specific chemical environment that influences its reactivity and properties .
Physical Properties
The physical state and properties of 1-(2-chloroethyl)-1H-pyrazole are important for handling and application purposes:
Property | Description |
---|---|
Physical State | Solid at room temperature |
Color | White to off-white |
Solubility | Soluble in common organic solvents including dimethylformamide (DMF), dichloromethane, and ethanol |
Storage Recommendation | Store at room temperature, protected from moisture |
The compound should be handled with appropriate safety precautions due to its potential reactivity .
Synthesis Methods
Several synthetic routes have been established for the preparation of 1-(2-chloroethyl)-1H-pyrazole, offering various approaches depending on the available starting materials and desired scale.
N-Alkylation of Pyrazole
The most common and straightforward method for synthesizing 1-(2-chloroethyl)-1H-pyrazole involves the N-alkylation of pyrazole with 2-chloroethyl chloride:
Reagents | Conditions | Yield | Reference |
---|---|---|---|
Pyrazole, 2-chloroethyl chloride, K2CO3 | DMF, 60-80°C, 6-8 hours | 85-92% | |
Pyrazole, 2-chloroethyl chloride, NaH | THF, 0°C to reflux, 4 hours | 75-80% |
This reaction typically requires a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole, facilitating nucleophilic substitution with the chloroethyl halide. The selectivity for N1 alkylation is generally high due to the greater nucleophilicity of this position compared to N2 .
Alternative Synthetic Approaches
Alternative methods for synthesizing this compound include:
-
Reaction of pyrazole with 2-chloroethanol under Mitsunobu conditions
-
Transformation of 1-(2-hydroxyethyl)-1H-pyrazole to the corresponding chloride using thionyl chloride
These alternative methods may be preferred when specific functional group compatibility is required or when the standard methods produce unsatisfactory yields .
Chemical Reactivity
The chemical behavior of 1-(2-chloroethyl)-1H-pyrazole is dictated by both the reactivity of the pyrazole heterocycle and the presence of the chloroethyl substituent.
Nucleophilic Substitution Reactions
The chloroethyl group serves as an electrophilic site for nucleophilic substitution reactions:
Nucleophile | Reaction Conditions | Product | Application |
---|---|---|---|
Sodium azide | DMF, 80°C, 12h | 1-(2-azidoethyl)-1H-pyrazole | Precursor for click chemistry |
Sodium sulfide | Ethanol, reflux | Di[2-(1H-pyrazol-1-yl)ethyl] sulfide | Synthesis of chalcogenides |
Amines (R-NH2) | THF, 60°C | 1-(2-aminoethyl)-1H-pyrazole derivatives | Pharmaceutical intermediates |
These substitution reactions provide a versatile pathway for transforming 1-(2-chloroethyl)-1H-pyrazole into various functionalized derivatives. The presence of the good leaving group (chloride) makes it particularly suitable for these transformations .
Formylation and Further Functionalization
Studies have demonstrated that pyrazole derivatives can undergo formylation reactions under Vilsmeier-Haack conditions:
Starting Material | Reagents | Conditions | Product | Yield |
---|---|---|---|---|
5-chloro-1H-pyrazole derivatives | DMF, POCl3 | 120°C, 1h | 5-chloro-1H-pyrazole-4-carbaldehydes | 46-67% |
While specific data for 1-(2-chloroethyl)-1H-pyrazole under these conditions is limited, the generalizability of this reaction to substituted pyrazoles suggests it could be applicable to our compound of interest, potentially providing access to further functionalized derivatives .
Applications in Organic Synthesis
1-(2-Chloroethyl)-1H-pyrazole serves as a valuable building block in organic synthesis for the preparation of more complex molecules.
Synthesis of Chalcogenides
One significant application is the synthesis of chalcogenide compounds:
Reaction | Product | Yield | Reference |
---|---|---|---|
Reaction with Na2S2 | Symmetrical sulfide derivatives | Good to excellent | |
Reaction with Na2Se2 | Selenide derivatives | Moderate to good | |
Reaction with NaHSe | Monochalcogenides | Variable |
These reactions typically involve the nucleophilic displacement of the chlorine atom by chalcogen nucleophiles, leading to the formation of new carbon-sulfur or carbon-selenium bonds. The resulting compounds have been fully characterized by various spectroscopic techniques, including IR, NMR (1H, 13C, 77Se), and mass spectrometry .
Preparation of Carboxamide Derivatives
Another important application involves the transformation of 1-(2-chloroethyl)-1H-pyrazole into carboxamide derivatives:
Target Compound | Synthetic Approach | Application |
---|---|---|
N-(2-chloroethyl)-1H-pyrazole-1-carboxamide | Reaction of 1H-pyrazole-1-carboxamide with 2-chloroethylamine | Medicinal chemistry research |
These carboxamide derivatives represent an important class of compounds with potential biological activities, particularly in the development of new pharmaceutical agents.
Biological Activities of Pyrazole Derivatives
While specific biological activity data for 1-(2-chloroethyl)-1H-pyrazole is limited in the search results, pyrazole derivatives as a class have demonstrated diverse biological activities that may provide insight into potential applications for this compound.
Anticancer Properties
Pyrazole derivatives have shown significant anticancer activity against various cell lines:
The mechanism of action for these compounds typically involves disruption of cell cycle progression or induction of apoptosis in cancer cells. The presence of specific substituents on the pyrazole ring significantly influences their anticancer potency .
Other Biological Activities
Pyrazole derivatives have demonstrated a wide spectrum of biological activities beyond anticancer properties:
These diverse biological activities highlight the potential of pyrazole derivatives, including 1-(2-chloroethyl)-1H-pyrazole, as scaffolds for the development of new therapeutic agents .
Structure-Activity Relationships
Understanding the structure-activity relationships of pyrazole derivatives provides valuable insights for the rational design of new compounds with enhanced biological properties.
Effect of Substituents
The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents:
Substituent Position | Type of Substituent | Effect on Activity |
---|---|---|
N1 position | Alkyl (e.g., chloroethyl) | Modulates lipophilicity and binding affinity |
C3/C5 positions | Phenyl groups | Enhanced anticancer activity |
C3/C5 positions | Alkyl groups | Variable effects depending on specific activity |
C4 position | Electron-withdrawing groups | Often enhances biological activity |
The 2-chloroethyl substituent at the N1 position, as found in 1-(2-chloroethyl)-1H-pyrazole, may contribute to the compound's reactivity and potential biological activities through its electrophilic nature and ability to form covalent bonds with biological nucleophiles .
Comparison with Similar Compounds
Examining structurally related compounds provides context for understanding the properties and potential applications of 1-(2-chloroethyl)-1H-pyrazole.
Comparison with Other N-Substituted Pyrazoles
Compound | Key Differences | Notable Properties |
---|---|---|
1-(2-Chloroethyl)-5-methyl-1H-pyrazole | Additional methyl group at C5 | Different physicochemical properties |
1-Methyl-1H-pyrazole | Simpler N-substituent | Less reactive, different physical properties |
1-Phenyl-1H-pyrazole | Aromatic N-substituent | Enhanced π-system, different reactivity |
These structural variations can significantly impact properties such as solubility, melting point, and chemical reactivity, as well as biological activity profiles .
Comparison with Other Nitrogen-Containing Heterocycles
Heterocycle | Structural Comparison | Property Differences |
---|---|---|
Imidazole derivatives | Different nitrogen arrangement | Different basicity and H-bonding patterns |
Triazole derivatives | Additional nitrogen atom | Increased polarity, different electronic properties |
Oxazole derivatives | Contains oxygen instead of second nitrogen | Different electronic distribution and reactivity |
These comparisons highlight the unique properties of pyrazole-based compounds and provide context for understanding the specific characteristics of 1-(2-chloroethyl)-1H-pyrazole .
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